

A Comparative Guide to the Analytical Validation of 2-(Phenylamino)acetonitrile

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Compound of Interest

Compound Name: 2-(Phenylamino)acetonitrile

Cat. No.: B1205223

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This guide provides a comparative overview of two common analytical techniques for the quantification of **2-(Phenylamino)acetonitrile**: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Method Performance Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods tailored for the analysis of **2-(Phenylamino)acetonitrile**.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters

Parameter	HPLC-UV	GC-MS
Linearity (R^2)	> 0.999	> 0.998
Range	1 - 100 $\mu\text{g/mL}$	0.1 - 20 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0 - 102.0%	97.0 - 103.0%
Precision (% RSD)		
- Repeatability	< 1.0%	< 2.0%
- Intermediate Precision	< 1.5%	< 2.5%
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$	0.01 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.3 $\mu\text{g/mL}$	0.05 $\mu\text{g/mL}$
Specificity	Good	Excellent
Run Time	~10 minutes	~15 minutes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. This section provides a comprehensive protocol for the validation of an HPLC-UV method for **2-(Phenylamino)acetonitrile**.

HPLC-UV Method Protocol

1. Instrumentation and Chromatographic Conditions:

- System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.
- Column: Inertsil ODS-3V C18 column (4.6 x 150 mm, 5 μm).[\[1\]](#)
- Mobile Phase: A mixture of 0.01 M potassium phosphate buffer (pH 3.2), methanol, and acetonitrile in a 40:30:30 (v/v/v) ratio.[\[1\]](#)
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection Wavelength: 245 nm.
- Injection Volume: 10 μ L.

2. Standard and Sample Preparation:

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of **2-(Phenylamino)acetonitrile** reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 μ g/mL to 100 μ g/mL by diluting the stock solution with the mobile phase.
- Sample Preparation: Dissolve the sample containing **2-(Phenylamino)acetonitrile** in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 μ m syringe filter before injection.

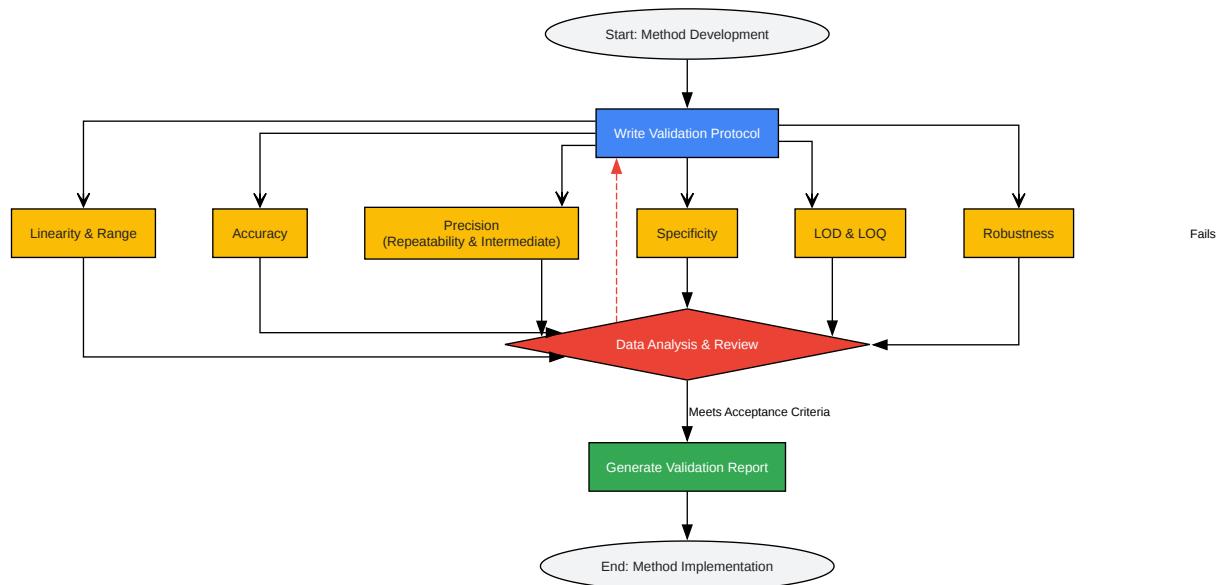
3. Method Validation Procedures:

- Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R^2).
- Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of **2-(Phenylamino)acetonitrile** at three levels (low, medium, and high). Analyze the samples and calculate the percentage recovery.
- Precision:
 - Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
 - Intermediate Precision (Inter-day precision): Repeat the analysis on two different days with different analysts and/or equipment.

- Specificity: Analyze a placebo (matrix without the analyte) and a standard solution. There should be no interfering peaks at the retention time of **2-(Phenylamino)acetonitrile**.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2]

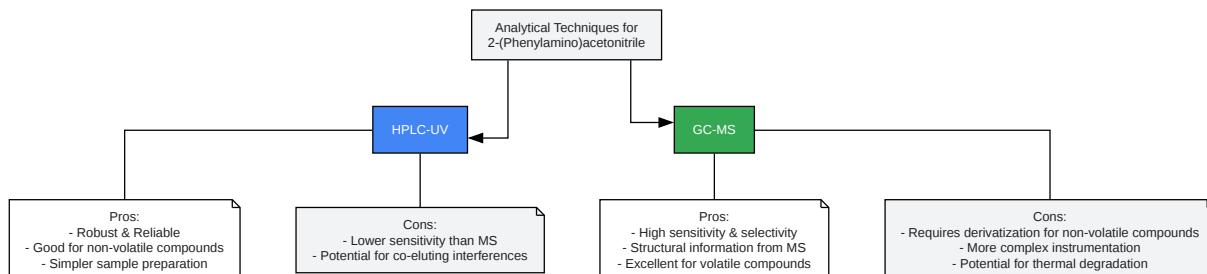
Visualizations

Diagrams are provided to illustrate key workflows and relationships in the analytical validation process.



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Caption: Workflow for Analytical Method Validation.



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Caption: Comparison of HPLC-UV and GC-MS Techniques.

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References

- 1. Buy 2-(Phenylamino)acetonitrile | 3009-97-0 [smolecule.com]
- 2. seejph.com [seejph.com]
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